molecular formula C16H23N3O3S B1486450 4,7-dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine CAS No. 1105188-79-1

4,7-dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

Cat. No.: B1486450
CAS No.: 1105188-79-1
M. Wt: 337.4 g/mol
InChI Key: XXFQRDWIUZFFQR-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is a chemical compound with the molecular formula C₁₆H₂₃N₃O₃S and a molecular weight of 337.44 g/mol. This compound is characterized by its unique structure, which includes a benzo[d]thiazole core substituted with methoxy groups and a morpholinopropylamine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine typically involves multiple steps, starting with the formation of the benzo[d]thiazole core. One common synthetic route includes the cyclization of 2-aminothiophenol with chloroacetic acid to form the benzo[d]thiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it may serve as a tool for studying enzyme inhibition or receptor binding, contributing to the understanding of biological processes.

Industry: In the industrial sector, this compound could be utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4,7-dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a pharmaceutical agent, it may interact with specific enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 4,7-Dimethoxy-N-(3-morpholinopropyl)benzothiazole

  • N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

  • 4,7-Dimethoxybenzo[d]thiazol-2-amine

Uniqueness: 4,7-Dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.

This compound's unique structure and versatile reactivity make it a valuable tool in scientific research and potential industrial applications. Further studies are needed to fully explore its capabilities and applications.

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Properties

IUPAC Name

4,7-dimethoxy-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-20-12-4-5-13(21-2)15-14(12)18-16(23-15)17-6-3-7-19-8-10-22-11-9-19/h4-5H,3,6-11H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFQRDWIUZFFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NCCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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